molecular formula C14H10O2S B8607918 2-Acetylphenoxathiin

2-Acetylphenoxathiin

Cat. No. B8607918
M. Wt: 242.29 g/mol
InChI Key: NTIVMTODXGIOHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04091108

Procedure details

A mixture of 2-acetylphenoxathiin (4.80 g), sodium hypochlorite solution (95 ml.; 5.7% available chlorine), 4% w/v sodium hydroxide solution (100 ml) and dioxan (100 ml) was mechanically stirred on the steam bath for 5 hr. The solution was poured on to ice and excess hydrochloric acid with stirring. The white precipitate was filtered off and dissolved in hot 4% w/v sodium hydroxide solution (40 ml) and filtered. The sodium salt of the required acid crystallised from the filtrate on cooling and was filtered off, dissolved in boiling water, and the acid precipitated by addition of excess hydrochloric acid. It was filtered off and recrystallised from acetic acid, m.p. 253° C.
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
95 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:17]=[CH:16][C:15]2[O:14][C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[S:7][C:6]=2[CH:5]=1)(=[O:3])C.Cl[O-:19].[Na+].[OH-].[Na+].Cl>O1CCOCC1>[CH:5]1[C:6]2[S:7][C:8]3[C:13](=[CH:12][CH:11]=[CH:10][CH:9]=3)[O:14][C:15]=2[CH:16]=[CH:17][C:4]=1[C:1]([OH:3])=[O:19] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
4.8 g
Type
reactant
Smiles
C(C)(=O)C1=CC=2SC3=CC=CC=C3OC2C=C1
Name
Quantity
95 mL
Type
reactant
Smiles
Cl[O-].[Na+]
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Stirring
Type
CUSTOM
Details
was mechanically stirred on the steam bath for 5 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
with stirring
FILTRATION
Type
FILTRATION
Details
The white precipitate was filtered off
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in hot 4%
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The sodium salt of the required acid crystallised from the filtrate
TEMPERATURE
Type
TEMPERATURE
Details
on cooling
FILTRATION
Type
FILTRATION
Details
was filtered off
DISSOLUTION
Type
DISSOLUTION
Details
dissolved
CUSTOM
Type
CUSTOM
Details
the acid precipitated by addition of excess hydrochloric acid
FILTRATION
Type
FILTRATION
Details
It was filtered off
CUSTOM
Type
CUSTOM
Details
recrystallised from acetic acid, m.p. 253° C.

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
C1=C(C=CC=2OC3=CC=CC=C3SC12)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.